molecular formula C20H21NO5S2 B3292354 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877816-68-7

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3292354
CAS No.: 877816-68-7
M. Wt: 419.5 g/mol
InChI Key: UAFBVZXAKHXNNC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a furan-2-yl group and dual 4-methylbenzenesulfonyl (tosyl) substituents. Its molecular formula is C21H23NO5S2, with a molecular weight of 457.54 g/mol.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFBVZXAKHXNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide groups may produce corresponding amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown it may inhibit histone deacetylase (HDAC) activity, which is vital in cancer cell proliferation.
  • Biological Pathways : It is also used as a probe to study biological pathways due to its ability to interact with specific molecular targets within cells.

Medicine

  • Anticancer Activity : Research indicates that N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide exhibits antiproliferative effects in various cancer cell lines. It can inhibit cell growth and induce apoptosis in specific tumor cells, suggesting its potential utility in cancer therapy.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeInhibits growth and induces apoptosis in cancer cells
Enzyme InhibitionPotential HDAC inhibitor
AntimicrobialPreliminary antibacterial activity

Case Study 1: Antiproliferative Effects

A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit HDACs. The results indicated that treatment with this sulfonamide led to decreased HDAC activity in cultured cancer cells, correlating with increased levels of acetylated histones and altered gene expression profiles associated with tumor suppression.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Reference
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide (Target) C21H23NO5S2 Furan-2-yl, dual 4-methylbenzenesulfonyl groups 457.54
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide C21H23NO7S2 Furan-2-yl, 4-methylbenzenesulfonyl, 2,5-dimethoxybenzenesulfonamide 465.54
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide C19H19ClN4O3S2 1,3,4-Oxadiazole, 4-chlorobenzylsulfanyl, stereospecific (S)-configuration 483.02
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide C21H21NO5S2 Formylphenyl, dual sulfonamide groups, hydrogen-bonded crystal lattice 455.53
N-(Cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (Antihyperglycemic) C24H27N3O5S Isoindoline-1,3-dione, cyclohexylcarbamoyl 469.55

Key Observations :

  • Isoindoline-dione derivatives () replace the furan with a cyclic imide, demonstrating how substituent bulkiness influences antihyperglycemic activity .

Table 2: Activity Comparison

Compound Class/Name Reported Activity Reference
Target Compound No direct data; inferred potential for enzyme inhibition (e.g., carbonic anhydrase)
Isoindoline-dione Derivatives () Antihyperglycemic (44–52% reduction in serum glucose vs. 51% for gliclazide)
N-(2-Formylphenyl)-4-methylbenzenesulfonamide () Antitumor , antimicrobial (linked to dual sulfonamide groups)
Oxadiazole Derivative () Unspecified; oxadiazoles are known for antimicrobial and anticancer roles

Key Observations :

  • The target compound’s biological profile remains uncharacterized in the evidence, but structural analogs suggest possible enzyme inhibition or antimicrobial applications.
  • Isoindoline-dione derivatives () highlight the role of aryl sulfonyl urea moieties in enhancing antihyperglycemic efficacy, surpassing standard drugs like gliclazide .
  • Dual sulfonamide structures () exhibit broad-spectrum activity, likely due to enhanced hydrogen bonding and steric interactions with biological targets .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Furan Intermediate : Furan derivatives are synthesized through cyclization reactions.
  • Tosylation : Introducing the tosyl group to enhance reactivity.
  • Formation of Sulfonamide : The final step often involves sulfonation reactions under acidic conditions to yield the sulfonamide derivative.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity by inhibiting bacterial growth through interference with folate synthesis. This mechanism is crucial as it targets the essential growth factor tetrahydrofolate, which is synthesized from p-aminobenzoic acid (PABA).

Antimicrobial Activity Data :

CompoundMIC (mg/mL)Activity Against
N-[2-(furan-2-yl)-...8.0Staphylococcus aureus
8.0Escherichia coli
4.0Pseudomonas aeruginosa

Note: MIC = Minimum Inhibitory Concentration

In a study examining various sulfonamide derivatives, it was found that this compound showed higher bacteriostatic activity against Gram-negative bacteria compared to Gram-positive strains, indicating its potential utility in treating infections caused by resistant bacterial strains .

The mechanism of action for this compound involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is critical in the folate biosynthesis pathway in bacteria.
  • Formation of Hydrogen Bonds : The sulfonamide moiety can form hydrogen bonds with active sites on target enzymes, modulating their activity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against a panel of bacterial strains. Results showed that the compound exhibited potent activity against resistant strains, particularly highlighting its effectiveness against Pseudomonas aeruginosa .
  • Pharmacological Investigations :
    Pharmacological studies have demonstrated that compounds with similar structures exhibit anti-inflammatory and anticancer activities, suggesting that this compound may also possess these properties .
  • Enzyme Inhibition Studies :
    Further investigations into enzyme inhibition revealed that this compound could potentially inhibit key metabolic pathways in pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

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